Benzamide derivatives, particularly those containing a substituted pyrrolidine moiety, have shown potent antagonistic activity against dopamine receptors, particularly D3 and D4 subtypes []. These receptors are implicated in various neurological and psychiatric disorders, making their modulation a significant target for drug development.
Synthesis Analysis
Synthesis of dopamine D3 and D4 receptor antagonist benzamide derivatives typically involves a multi-step process starting with commercially available substituted benzoic acid derivatives []. This may include steps like:
Molecular Structure Analysis
The folded conformation of the molecule, with the aromatic and pyrrolidine rings nearly perpendicular, is crucial for its activity [].
Intramolecular hydrogen bonding plays a significant role in stabilizing this conformation [].
Mechanism of Action
The benzamide derivatives act as competitive antagonists, binding to the dopamine D3 and D4 receptors and preventing the binding of dopamine [].
The bulky substituents on the benzamide ring and the pyrrolidine N-substituent contribute to the selectivity for D3 and D4 over the D2 receptor subtype [].
Applications
These compounds have potential therapeutic applications in treating schizophrenia, Parkinson's disease, and other neurological disorders associated with dopamine dysfunction [].
Compound Description: This compound is a potent multikinase inhibitor, exhibiting significant activity against Src (IC50 = 0.003 μM) and KDR (IC50 = 0.032 μM), as well as several kinases involved in the MAPK signaling pathway. It has demonstrated potent anti-triple negative breast cancer (TNBC) activities in both in vitro and in vivo studies, along with favorable pharmacokinetic properties and low toxicity. []
Relevance: While not sharing a direct structural resemblance to 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide, this compound is grouped under the same research paper due to its shared focus on developing novel anti-cancer agents, particularly for TNBC. []
Compound Description: VNO is an oxidative impurity of Venetoclax, a BCL-2 inhibitor used in treating hematologic malignancies. It forms during oxidative degradation of Venetoclax and undergoes a [, ] Meisenheimer rearrangement to form another impurity, Venetoclax hydroxylamine impurity (VHA). []
Relevance: Although structurally distinct from 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide, VNO is mentioned within the context of oxidative impurities, which are relevant considerations when studying the stability and metabolism of drug candidates, such as the target compound. []
Compound Description: VHA is another oxidative impurity of Venetoclax, formed from the Meisenheimer rearrangement of Venetoclax N-oxide (VNO). Both VNO and VHA are potential reference standards in the manufacturing of Venetoclax active pharmaceutical ingredient (API) and tablets. []
Relevance: Similar to VNO, VHA, while structurally different from 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide, is relevant in the broader context of drug development and the need to understand the formation and control of potential impurities. []
Compound Description: This compound displayed promising anti-cancer activity, particularly against MCF-7 (estrogen receptor-positive breast cancer), MDA-MB-231 (estrogen receptor-negative breast cancer), and Ishikawa (endometrial cancer) cell lines. It exhibited IC50 values of 47, 28, and 44 µM on MCF-7, Ishikawa, and MDA-MB-231 cell lines, respectively. []
Relevance: This compound shares a similar scaffold with 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide, both featuring a sulfonamide group linked to a substituted phenyl ring and an alkyl chain connected to a heterocycle. This structural similarity highlights potential shared mechanisms of action and pharmacological properties. []
5. N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A) []
Compound Description: AACBA is a potent and selective antagonist of the P2X7 receptor, showing efficacy in preclinical models of pain and inflammation. It exhibited IC50 values of approximately 18 and 85 nM in human P2X7-mediated calcium flux and quinolinium uptake assays, respectively. AACBA demonstrated anti-inflammatory effects by reducing lipopolysaccharide-induced plasma interleukin-6 release and preventing carrageenan-induced paw edema and mechanical hypersensitivity. []
Relevance: This compound falls under the broader category of molecules targeting pain and inflammation, a research area relevant to exploring the potential therapeutic applications of compounds like 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide. []
Compound Description: AN-024 acts as an intermediate in the synthesis of more complex compounds. Its synthesis is a multistep process starting from 4-methyl-2-nitroaniline. []
Relevance: This compound shares a benzamide core structure with 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide, highlighting a structural similarity within the same chemical class. []
Compound Description: These compounds exhibit bactericidal and fungicidal activities. Specifically, N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide displayed a minimum inhibitory concentration (MIC) of 31.2 μg/ml against Mycobacterium luteum, while N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide exhibited an MIC of 31.2 μg/ml against Aspergillus niger. []
Relevance: This class of compounds, similar to 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide, contains a [(4-methylphenyl)sulfonyl]amino moiety. This structural similarity suggests potential overlap in their mechanisms of action or pharmacological profiles. []
Compound Description: These compounds represent a class of molecules with a benzamide core and a substituted propyl chain, synthesized from 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine. []
Relevance: This group of compounds shares the core benzamide structure with 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide and also features a similar propyl linker, indicating they belong to a related chemical class. []
Compound Description: This set of compounds, synthesized from 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine, features a benzenesulfonamide moiety and a substituted propyl chain. []
Relevance: These compounds bear a close structural resemblance to 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide, sharing both the benzenesulfonamide group and the propyl linker. This strong structural similarity suggests potential similarities in their pharmacological properties and mechanisms of action. []
Compound Description: This class of compounds displayed notable inhibitory activity against α-glucosidase and weaker inhibitory activity against acetylcholinesterase (AChE). Their synthesis involved a multistep process starting with the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride. []
Relevance: The presence of the [(4-methylphenyl)sulfonyl]amino group in these compounds highlights a key structural similarity with 4-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide, suggesting a potential for shared chemical properties or biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.